Guanidinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

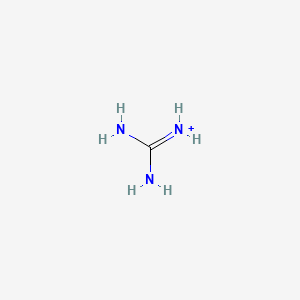

Guanidinium (C(NH₂)₃⁺) is a planar, positively charged ion derived from guanidine. Its unique structure, characterized by resonance-stabilized delocalized charge and three amino groups, enables strong hydrogen bonding and electrostatic interactions. This makes this compound a critical functional group in biological systems (e.g., arginine side chains) and industrial applications, such as ionic liquids (ILs), protein denaturation agents, and drug design .

Scientific Research Applications

Pharmaceutical Applications

Guanidinium compounds have been extensively studied for their therapeutic potential. They serve as precursors for numerous medicinally important molecules and are integral in biological research due to their ability to form hydrogen bonds and cation-π interactions, which facilitate molecular recognition.

Therapeutic Compounds

A variety of natural and synthetic guanidine derivatives are utilized in pharmacology. Some notable examples include:

- Guanethidine : Used primarily as an antihypertensive agent.

- L-arginine : A precursor to nitric oxide, important for cardiovascular health.

- Guanidine hydrochloride : Employed in the treatment of myasthenia gravis and as a denaturing agent in protein studies.

| Compound | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Guanethidine | Antihypertensive | Blocks adrenergic receptors |

| L-arginine | Cardiovascular health | Increases nitric oxide production |

| Guanidine hydrochloride | Treatment of myasthenia gravis | Modulates neuromuscular transmission |

Biological Research

Recent studies highlight this compound's role in enhancing biomolecule quality in clinical applications. For instance, the addition of this compound salts to fixation protocols has shown to improve the preservation of proteins and nucleic acids compared to traditional methods like neutral buffered formalin . This advancement is crucial for proteomic and genetic analyses, ensuring higher quality results.

Biochemical Applications

This compound compounds play a significant role in biochemical processes, particularly concerning nitrogen metabolism. Research has identified new pathways for guanidine production in plants, suggesting its importance in ecological nitrogen cycles .

Enzymatic Functions

Studies have uncovered several enzymes involved in guanidine synthesis, such as homoarginine-6-hydroxylases found in Arabidopsis species . These findings contribute to our understanding of plant biochemistry and the potential agricultural applications of guanidine derivatives.

Industrial Applications

This compound salts are not limited to biological fields; they also have applications in industrial chemistry. Their strong organobase properties make them suitable for various catalytic processes.

Organic Synthesis

Research has demonstrated the utility of modified guanidines as chiral auxiliaries in asymmetric synthesis. This application is pivotal for producing enantiomerically pure compounds used in pharmaceuticals .

| Application | Description | Impact |

|---|---|---|

| Chiral auxiliaries | Assist in asymmetric synthesis | Enhances production of enantiomerically pure drugs |

| Catalysis | Used in various organic reactions | Improves reaction efficiency and selectivity |

Guanidine in Clinical Fixation Protocols

A study evaluated the effectiveness of this compound-supplemented fixation solutions (BE70G) compared to traditional methods . The results indicated that tissues fixed with BE70G exhibited improved preservation of protein markers, facilitating better histological assessments.

Enzymatic Production Studies

Research on plant-derived enzymes has revealed that specific guanidine-producing pathways can significantly influence nitrogen levels in ecosystems . This insight could lead to enhanced agricultural practices through better nitrogen management.

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing guanidinium’s structural stability in aqueous solutions?

Methodological Answer:

- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes during this compound-ion interactions with biomolecules.

- Spectroscopic Methods: Employ Raman spectroscopy to monitor vibrational modes of the this compound cation (e.g., C–N symmetric stretching at ~1,040 cm⁻¹) under varying pH and temperature conditions.

- Crystallography: Single-crystal X-ray diffraction can resolve hydrogen-bonding networks between this compound and counterions (e.g., chloride or sulfate) .

Table 1: Common Techniques for this compound Stability Analysis

| Technique | Application | Key Output Metrics |

|---|---|---|

| ITC | Binding affinity with proteins | ΔG, ΔH, Kd |

| Raman Spectroscopy | Monitoring conformational changes | Peak shifts, intensity ratios |

| X-ray Diffraction | Crystal structure determination | Bond lengths, angles, H-bonding |

Q. How can researchers design experiments to assess this compound’s role in protein denaturation?

Methodological Answer:

- Controlled Denaturation Assays: Prepare protein solutions (e.g., lysozyme) with incremental this compound chloride (GdmCl) concentrations (0–8 M). Monitor unfolding via circular dichroism (CD) spectroscopy at 222 nm (α-helix signal) and fluorescence spectroscopy (tryptophan exposure).

- Kinetic Studies: Use stopped-flow instruments to measure denaturation rates under varying ionic strengths. Compare with theoretical models (e.g., two-state unfolding) .

Advanced Research Questions

Q. How can contradictions in reported this compound denaturation efficacies across studies be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework: Collect datasets from published denaturation studies (e.g., ΔG<sup>unfolding</sup> values). Normalize variables (temperature, pH, protein type) and apply multivariate regression to identify confounding factors (e.g., buffer composition).

- Molecular Dynamics (MD) Simulations: Use tools like GROMACS to simulate this compound-protein interactions at atomic resolution. Compare results with experimental data to reconcile discrepancies .

Q. What strategies are effective for probing this compound’s transport mechanisms across lipid bilayers?

Methodological Answer:

- Electrophysiology: Conduct planar lipid bilayer experiments with this compound derivatives (e.g., tetramethylthis compound) to measure ion conductance and selectivity.

- Computational Modeling: Apply Poisson-Boltzmann calculations to estimate free-energy barriers for translocation. Validate with fluorescence-based vesicle assays (e.g., carboxyfluorescein leakage) .

Q. How should researchers address ethical and safety considerations when handling this compound derivatives in toxicology studies?

Methodological Answer:

- Risk Assessment: Follow OSHA guidelines for this compound thiocyanate (GITC), including fume hood use and PPE (gloves, goggles).

- Institutional Review: Submit protocols to ethics committees for in vivo studies, emphasizing alternatives like cell-based assays (e.g., HEK293 cells exposed to sub-cytotoxic GdmCl doses) .

Q. What advanced statistical methods are suitable for analyzing non-linear trends in this compound-concentration-dependent data?

Methodological Answer:

- Bootstrapping: Resample datasets to estimate confidence intervals for denaturation midpoints (Cm).

- Bayesian Inference: Model uncertainty in binding parameters using Stan or PyMC3. Compare with frequentist approaches (e.g., maximum likelihood estimation) .

Guidelines for Rigorous Research Design

- Hypothesis Testing: Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound’s denaturation efficacy vary non-linearly with ionic strength in multi-domain proteins?” .

- Reproducibility: Document experimental parameters (e.g., buffer recipes, instrument calibration) in supplementary materials, adhering to journal standards like the Beilstein Journal of Organic Chemistry .

Comparison with Similar Compounds

Comparison with Other Cations

Piperidinium and Ammonium

Guanidinium-based ILs exhibit distinct electrochemical properties compared to piperidinium and ammonium analogs:

- Anodic Stability: this compound ILs show anodic limits between +1.0 V and +1.7 V (vs. Pt), depending on alkyl chain length and counterions. In contrast, piperidinium ILs achieve higher stability (+1.5 V to +1.7 V) due to their cyclic structure and reduced susceptibility to oxidation .

- Thermal Behavior : this compound salts in ionic liquid crystals (ILCs) form mesophases influenced by planar headgroup interactions, whereas trimethylammonium (spherical headgroup) ILCs exhibit less ordered self-assembly .

Trimethylammonium

Trimethylammonium’s compact, spherical geometry limits its ability to engage in π-stacking or planar hydrogen bonding, unlike this compound, which forms stable interactions with aromatic systems and anions .

Comparison with Urea and Thiourea

Despite similar molecular sizes, this compound’s charge and hydrogen-bonding capacity lead to divergent biological and chemical behaviors:

- Permeability : this compound’s charge enhances its permeability through ion channels (e.g., mutant NavAb pores) compared to neutral urea .

- Denaturation : Urea destabilizes proteins via direct H-bonding, while this compound disrupts hydrophobic interactions and promotes ion stacking .

Role in Drug Design and Protein Interactions

Protein Interactions

This compound ions mimic arginine side chains, enabling specific binding to anion-rich regions (e.g., gating pores in sodium channels) .

Physical and Chemical Properties in Solution and at Interfaces

- Hydration : this compound exhibits bimodal hydration, with ordered H-bonds in-plane and hydrophobic stacking out-of-plane. This duality explains its efficacy as a denaturant .

- Surface Behavior : At water interfaces, this compound ions orient parallel to the surface to minimize H-bond disruption, contrasting with ions like Na⁺ that adopt bulk-like orientations .

- Solubility : this compound perchlorate (GdmClO₄) is highly soluble in water (11.5% at 0°C) but decomposes explosively above 367°C, similar to this compound nitrate .

Properties

Molecular Formula |

CH6N3+ |

|---|---|

Molecular Weight |

60.08 g/mol |

IUPAC Name |

diaminomethylideneazanium |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1 |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-O |

SMILES |

C(=[NH2+])(N)N |

Canonical SMILES |

C(=[NH2+])(N)N |

Synonyms |

Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.